1,9-Dibromo-dibenzofuran
Overview
Description
1,9-Dibromo-dibenzofuran is an organic compound with the molecular formula C₁₂H₆Br₂O. It is a derivative of dibenzofuran, where two bromine atoms are substituted at the 1 and 9 positions of the dibenzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,9-Dibromo-dibenzofuran can be synthesized through several methods. One common approach involves the bromination of dibenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an inert solvent like chloroform or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The bromination process is optimized for large-scale production by controlling parameters such as temperature, reaction time, and bromine concentration .
Chemical Reactions Analysis
Types of Reactions: 1,9-Dibromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted dibenzofurans with various functional groups.
- Oxidized or reduced derivatives of dibenzofuran .
Scientific Research Applications
1,9-Dibromo-dibenzofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceutical Research: Investigated for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,9-dibromo-dibenzofuran involves its interaction with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interaction with other molecules. The pathways involved often depend on the specific reactions and conditions under which the compound is used .
Comparison with Similar Compounds
Dibenzofuran: The parent compound without bromine substitutions.
1,2-Dibromo-dibenzofuran: Another brominated derivative with bromine atoms at different positions.
Dibromo-dibenzodioxin: A structurally related compound with oxygen atoms in the ring.
Uniqueness: This positioning allows for selective reactions that are not possible with other dibromo derivatives .
Properties
IUPAC Name |
1,9-dibromodibenzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O/c13-7-3-1-5-9-11(7)12-8(14)4-2-6-10(12)15-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKJZGMETCVSDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC=C3Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30335655 | |
Record name | 1,9-dibromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
617707-29-6 | |
Record name | 1,9-dibromo-dibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30335655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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